3-Acetamidoanilinium chloride

描述

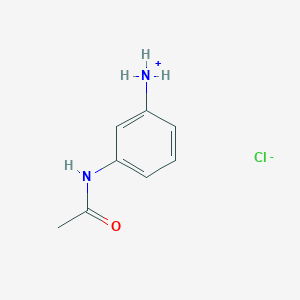

Structure

3D Structure of Parent

属性

IUPAC Name |

(3-acetamidophenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-3-7(9)5-8;/h2-5H,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALDFXSDXQXFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-35-2 | |

| Details | Compound: Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59736-00-4, 621-35-2 | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59736-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-acetamidoanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of 3 Acetamidoanilinium Chloride Analogues

Nucleophilic Addition-Elimination Reactions Involving Anilinium and Related Amine Species

Nucleophilic addition-elimination is a fundamental reaction class for acyl compounds, and the nucleophilicity of the amine species is a critical determinant of the reaction's progress.

Investigation of Reaction Pathways with Acyl Halides

The reaction of amines with acyl halides, such as acetyl chloride, is a classic example of nucleophilic acyl substitution, proceeding through an addition-elimination mechanism. acs.orgrsc.org Aliphatic and aromatic primary and secondary amines readily react with acyl chlorides, anhydrides, and esters to form amides. acs.org The reaction is typically carried out in the presence of a base stronger than the amine, like pyridine, to neutralize the hydrochloric acid (HCl) formed, which shifts the equilibrium towards the product side. rsc.org

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl halide. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the halide ion as a leaving group. A final deprotonation step yields the stable amide product.

When considering 3-acetamidoanilinium chloride, the protonated amino group (-NH3+) is not nucleophilic and will not react directly with an acyl halide. For the acylation to occur on the amino group, it must be in its deprotonated, neutral form (3-acetamidoaniline). The presence of the acetamido group, being a moderately activating group, influences the nucleophilicity of the amino group, albeit to a lesser extent than strongly activating or deactivating groups.

Role of Anilinium Ions as Transient Intermediates or Reagents in Organic Transformations

Anilinium ions, the protonated form of anilines, are generally not reactive as nucleophiles due to the absence of a lone pair on the nitrogen atom. However, they can play a significant role as transient intermediates in various organic reactions. ncert.nic.in For instance, in strongly acidic media, aniline (B41778) exists as the anilinium ion. This is particularly relevant in electrophilic aromatic substitution reactions, such as nitration, where the anilinium ion acts as a meta-directing and deactivating group. ncert.nic.in

In the context of nucleophilic substitution reactions, the formation of anilinium ions can be a key factor in controlling reactivity. For example, during the acylation of an amine, the production of HCl can protonate the starting amine, rendering it unreactive. rsc.org This is why a base is often added to scavenge the acid produced.

While direct reactions involving anilinium ions as the primary reagent are less common, their transient formation can influence reaction pathways and product distributions. Theoretical studies suggest that in certain direct amination reactions of benzene (B151609), a protonated amino radical (·NH3+) might be the aminating species, which then reacts to form an aminocyclohexadienyl radical intermediate. acs.org

Competitive Reactivity Studies: Aromatic versus Aliphatic Amines in Acylation

In competitive acylation reactions, aliphatic amines are generally more reactive nucleophiles than aromatic amines. ncert.nic.in This difference in reactivity stems from the availability of the lone pair of electrons on the nitrogen atom.

In aliphatic amines, the lone pair is localized on the nitrogen atom and is readily available for nucleophilic attack. The presence of alkyl groups, which are electron-donating through an inductive effect, further increases the electron density on the nitrogen, enhancing its nucleophilicity. ncert.nic.in

Conversely, in aromatic amines like aniline, the lone pair on the nitrogen is delocalized into the π-system of the benzene ring through resonance. quora.comaskfilo.com This delocalization reduces the availability of the lone pair for donation to an electrophile, thereby decreasing the nucleophilicity of the amine. quora.com Consequently, the acylation of aromatic amines is generally slower than that of aliphatic amines. iitd.ac.in

Table 1: Comparative Reactivity of Amines in Acylation

| Amine Type | Key Structural Feature | Electronic Effect | Nucleophilicity | Reactivity in Acylation |

| Aliphatic | Localized lone pair on nitrogen | Inductive electron donation from alkyl groups | High | High |

| Aromatic | Delocalized lone pair into the aromatic ring | Resonance delocalization | Low | Low |

Structure-Reactivity Relationships in Aniline and Acetanilide (B955) Derivatives

The substituents on an aniline ring play a crucial role in determining its reactivity. The acetamido group in this compound is a key modulator of the electronic properties of the aromatic ring.

Influence of the Acetamido Group on Aromatic Ring Electron Density and Electrophilic Substitution

The acetamido group (-NHCOCH3) is an ortho, para-directing group in electrophilic aromatic substitution reactions. echemi.com This directing effect is a consequence of the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance. This electron donation increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. echemi.com

However, the activating effect of the acetamido group is less pronounced than that of a simple amino group (-NH2). askfilo.comstudy.comvedantu.com This is because the lone pair on the nitrogen in the acetamido group is also in conjugation with the adjacent carbonyl group. askfilo.comstudy.com This cross-conjugation delocalizes the lone pair towards the carbonyl oxygen, making it less available for donation to the aromatic ring. askfilo.comstudy.com As a result, acetanilide is less reactive towards electrophilic substitution than aniline. askfilo.comstudy.comreddit.com

The deactivating effect of protonating the amino group to form an anilinium ion is even more significant. The -NH3+ group is a strong electron-withdrawing group and directs incoming electrophiles to the meta position. ncert.nic.inpearson.com

Table 2: Influence of Amino and Acetamido Groups on Electrophilic Aromatic Substitution

| Compound | Substituent | Directing Effect | Reactivity Compared to Benzene |

| Aniline | -NH2 | Ortho, Para | Strongly Activating |

| Acetanilide | -NHCOCH3 | Ortho, Para | Activating (less than -NH2) |

| Anilinium ion | -NH3+ | Meta | Strongly Deactivating |

Resonance and Inductive Effects on Reactivity Profiles

Resonance Effect (+R): The lone pair on the nitrogen atom can be delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions. This effect is electron-donating and activating. echemi.comstackexchange.com

Inductive Effect (-I): Due to the electronegativity of the nitrogen and, more significantly, the adjacent carbonyl group, the acetamido group exerts an electron-withdrawing inductive effect. echemi.comstackexchange.com This effect pulls electron density away from the aromatic ring through the sigma bonds, which is a deactivating influence.

Isokinetic and Compensation Law Studies in Aniline Oxidation Reactions

The study of isokinetic relationships and compensation laws provides significant insight into the mechanisms of reactions involving aniline and its derivatives. nih.gov These studies are crucial for determining whether a series of related reactions, such as the oxidation of various substituted anilines, proceeds through a common mechanism. nih.govacs.org An isokinetic relationship is observed when the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) for a series of reactions are linearly related. This linear correlation is a cornerstone of the compensation law.

In the Mn(II)-catalyzed periodate (B1199274) oxidation of twenty substituted anilines in an acetone-water medium, a distinct isokinetic relationship was identified. researchgate.net The investigation involved determining rate constants at four different temperatures to calculate various thermodynamic parameters. researchgate.net A plot of ΔH‡ versus ΔS‡ for this reaction series yielded a straight line, which is indicative of a shared reaction mechanism across the different substituted anilines. researchgate.net The isokinetic temperature (β), the temperature at which all reactions in the series are expected to have the same rate constant, was determined to be 273.5 K from the slope of this plot. researchgate.net

The thermodynamic parameters obtained in such studies offer further mechanistic clues. For the catalyzed periodate oxidation of anilines, the reactions were characterized by low activation energies and large negative activation entropies. researchgate.net A highly negative value for the entropy of activation (ΔS‡) suggests significant solvent interaction with the reacting species and indicates that the transition state is likely well-solvated. researchgate.net The small activation energy is a typical feature of catalyzed reactions. researchgate.net

The validity of the isokinetic relationship can be further confirmed through Exner plots, which involve plotting the logarithm of the rate constants at one temperature against the logarithm of the rate constants at another temperature. nih.gov A linear relationship in an Exner plot provides strong evidence for a common mechanism for all the substituted anilines included in the study. nih.govacs.org For the oxidation of para-substituted anilines by benzimidazolium fluorochromate, a linear Exner plot was observed, confirming that all the anilines are oxidized via the same mechanism. nih.gov Similarly, studies on the oxidation of anilines by iridium (IV) have utilized Van't Hoff, compensation, and Arrhenius plots to confirm the isokinetic relationship and calculate a consistent isokinetic temperature. acs.org

The table below summarizes the thermodynamic parameters for the Mn(II) catalyzed periodate oxidation of a selection of substituted anilines.

| Substituent | ΔE (kJ/mol) | ΔH‡ (kJ/mol) | -ΔS‡ (J/K/mol) | ΔG‡ (kJ/mol) |

| H | 25.5 | 23.0 | 185.7 | 78.4 |

| 4-CH3 | 23.4 | 20.9 | 191.1 | 77.8 |

| 4-OCH3 | 22.1 | 19.6 | 194.5 | 77.5 |

| 4-Cl | 27.6 | 25.1 | 179.8 | 78.7 |

| 3-NO2 | 32.2 | 29.7 | 167.5 | 79.6 |

Data derived from studies on Mn(II) catalyzed periodate oxidation of aromatic amines. researchgate.net

Parabolic Relationships Between Intrinsic Reactivity and Functional Potency (General)

While linear free-energy relationships, such as the Hammett equation, are frequently used to correlate the reactivity of substituted anilines, instances of nonlinear relationships provide deeper mechanistic insights. researchgate.netresearchgate.net These nonlinear correlations can be considered a manifestation of more complex, sometimes parabolic, relationships between the electronic properties of substituents and the reactivity of the molecule. Such deviations from linearity often indicate a change in the reaction mechanism or the rate-determining step across the series of substituted reactants. quizlet.com

For example, in the nucleophilic aromatic substitution reactions of 4-chloro-7-nitrobenzofurazan (B127121) with a series of para-substituted anilines, the Hammett plot of log k versus the substituent constant σ was found to be nonlinear. researchgate.net This nonlinearity arose from positive deviations for anilines bearing electron-donating substituents, suggesting a change in mechanism from a polar SNAr process for less basic anilines to a single electron transfer (SET) mechanism for more basic ones. researchgate.net

The concept of a parabolic free energy relationship is central to Marcus theory, which can be applied to electron transfer reactions. A study on the nucleophilic reactivity of aniline derivatives towards the nitroso group successfully applied the Marcus equation to explain the kinetic data, providing a better correlation than simpler linear models. unimelb.edu.au This application implies an underlying parabolic relationship between the free energy of activation and the free energy of the reaction. The theory of harmonic parabolic wells has also been used to locate transition states in the nitrosation of aniline derivatives, further linking the concept of parabolic energy surfaces to the reactivity of these compounds. murdoch.edu.au

Nonlinear Hammett plots can present as concave upward or concave downward curves. A concave upward curve, which can be described as two intersecting straight lines, may indicate an abrupt change in mechanism. researchgate.netquizlet.com This has been observed in the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, where the reaction mechanism shifts depending on the electronic nature of the substituent on the aniline. researchgate.net A gradual, concave downward curve can suggest a change in the rate-limiting step of a multi-step reaction. quizlet.com

These nonlinear behaviors underscore that while simple linear models are useful, the intrinsic reactivity and functional potency of aniline analogues are often governed by more complex, parabolic-like energy relationships, especially when the reaction mechanism is sensitive to the electronic perturbations of substituents.

Catalytic Roles and Mechanisms Involving Anilinium Species

Investigations into Catalytic Activation and Ligand Effects

The efficacy of palladium-catalyzed reactions involving anilinium species is profoundly influenced by the choice of ligands and the method of catalyst activation. The ligand's role extends beyond simply stabilizing the metal center; it directly impacts the catalyst's reactivity, selectivity, and substrate scope by modifying the electronic and steric environment of the palladium atom.

In the context of the cross-coupling of anilinium hypophosphite, the ligand is critical in directing the reaction towards the desired product. The use of 1,3-bis(diphenylphosphino)propane (B126693) (dppp) with Pd(OAc)₂ was found to be more effective than tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) for more challenging substrates like aryl bromides and chlorides. The bidentate dppp (B1165662) ligand likely forms a more stable and reactive catalytic species that favors the cross-coupling pathway over the competing reduction of the aryl halide.

Catalyst activation is another key aspect. Most palladium-catalyzed cross-coupling reactions begin with a stable Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, but the active catalyst in the catalytic cycle is typically a Pd(0) species. The reduction of the Pd(II) precatalyst to the active Pd(0) catalyst often occurs in situ. This activation can be achieved through the action of a phosphine (B1218219) ligand, a base, or one of the reagents in the reaction mixture.

In C-H arylation reactions of aniline carbamates with aryldiazonium salts, electrophilic palladium(II) trifluoroacetate (B77799) was found to be a superior catalyst compared to palladium(II) acetate. This suggests that the electrophilicity of the palladium center plays a key role in the C-H activation step. In contrast, cationic palladium(II) complexes with strongly coordinating acetonitrile (B52724) ligands were less effective, possibly because the tightly bound acetonitrile inhibits subsequent steps in the catalytic cycle, such as oxidative addition or reductive elimination.

The development of new ligands is an ongoing area of research aimed at expanding the capabilities of palladium catalysis. For instance, bulky trialkylphosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have been shown to generate highly active and versatile catalysts for a wide range of cross-coupling reactions, including those involving challenging substrates like aryl chlorides. The steric bulk of these ligands promotes the reductive elimination step and can prevent catalyst deactivation. The choice of ligand must be carefully matched to the specific substrate and reaction type to achieve optimal results.

Derivatization and Functionalization Strategies for 3 Acetamidoanilinium Chloride and Its Parent Amine

Synthesis of Novel Organic Compounds from Acetamidoanilines and their Salts

3-Aminoacetanilide is a recognized intermediate in the synthesis of various organic compounds, including those for the pharmaceutical, dye, and pigment industries. wikipedia.orgscispace.com Its bifunctional nature is key to its utility as a precursor for a variety of structures.

The primary aromatic amine group of 3-aminoacetanilide is an ideal starting point for the synthesis of azo dyes, which constitute a significant class of synthetic colorants. nih.gov The synthesis is a two-step process involving diazotization followed by an azo coupling reaction. unb.cayoutube.com

First, the 3-aminoacetanilide is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. unb.ca This diazonium salt is a potent electrophile. In the second step, the diazonium salt is reacted with a coupling partner, which is typically an electron-rich aromatic compound such as a phenol, aniline (B41778), or naphthalene (B1677914) derivative. nih.gov The electrophilic diazonium ion attacks the activated ring of the coupling partner in an electrophilic aromatic substitution reaction to form the characteristic azo (-N=N-) linkage, creating a highly conjugated system responsible for the compound's color. youtube.com

The specific chromophore and the resulting color can be finely tuned by selecting different coupling partners. The acetamido group on the original aniline ring also modifies the electronic properties and solubility of the final dye molecule. This methodology allows for the creation of a diverse palette of monoazo and polyazo dyes. nih.gov

Table 1: Examples of Azo Dyes Synthesized from 3-Aminoacetanilide This table is illustrative and shows potential structures based on standard azo coupling reactions.

The nitrogen atom of the primary amino group in 3-aminoacetanilide is nucleophilic and can undergo alkylation reactions with alkyl halides. This process can be controlled to produce secondary or tertiary amines, or it can be driven to completion to form a quaternary anilinium salt.

In a typical quaternization reaction, 3-aminoacetanilide is treated with an excess of an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide. The reaction proceeds via sequential nucleophilic substitution, where the nitrogen atom displaces the halide from the alkylating agent. The final product is a quaternary ammonium (B1175870) salt where the nitrogen atom is bonded to four carbon atoms and carries a positive charge, which is balanced by the halide anion. These advanced anilinium salts can exhibit different solubility profiles and may be used as phase-transfer catalysts or as precursors in further synthetic transformations. researchgate.net

3-Aminoacetanilide is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrroles, imidazoles, and thiazoles. wikipedia.org The construction of these rings often involves condensation reactions where the amino group and an activated position on the aromatic ring participate in cyclization.

For instance, in the Paal-Knorr pyrrole (B145914) synthesis, a primary amine is condensed with a 1,4-dicarbonyl compound. Similarly, derivatives of 3-aminoacetanilide can be used in multicomponent reactions, where several starting materials combine in a single step to form complex heterocyclic structures. nih.gov These strategies are efficient for building molecular complexity rapidly. The resulting polycyclic and heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their often-favorable biological and photophysical properties. mdpi.com

The indole (B1671886) scaffold is a privileged structure in a vast number of natural products and pharmaceuticals. nih.gov Aniline derivatives are central to many classical and modern indole syntheses. One of the most prominent methods is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. 3-Aminoacetanilide can be readily converted into its corresponding hydrazine (B178648) derivative (3-acetamidophenylhydrazine), which can then serve as the key starting material in the Fischer synthesis to produce 5-acetamidoindoles.

Modern synthetic methods also employ aniline derivatives in copper- or palladium-catalyzed multicomponent reactions to assemble the indole core. nih.gov These reactions offer a more direct and efficient route to highly functionalized indoles from simple and readily available starting materials. mdpi.com

Investigations into Regioselectivity and Stereoselectivity in Derivatization

When 3-acetamidoanilinium chloride or its parent amine undergoes derivatization, particularly through electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the two substituents on the benzene (B151609) ring.

The acetamido (-NHCOCH₃) group is an activating, ortho-, para-director. The primary amino (-NH₂) group is a strongly activating, ortho-, para-director. In the case of the anilinium salt, the -NH₃⁺ group is a deactivating, meta-director. The interplay between these electronic influences and steric factors determines the position of the incoming electrophile.

In 3-aminoacetanilide, both the -NH₂ and -NHCOCH₃ groups activate the ring. Their combined influence strongly directs incoming electrophiles to the positions ortho and para to their own locations. The most activated positions on the ring are C4 and C6 (ortho to the amino group and meta to the acetamido group) and C2 (ortho to both groups). Due to steric hindrance from the adjacent acetamido group, substitution at C2 might be less favored than at C4 and C6.

In the protonated form, this compound, the situation is more complex. The -NH₃⁺ group is deactivating and meta-directing, while the -NHCOCH₃ group remains activating and ortho-, para-directing. This creates a competitive scenario where the precise reaction conditions, such as pH and the nature of the electrophile, will significantly influence the regioselectivity of the substitution.

Table 2: Directing Effects of Functional Groups on the Aromatic Ring

| Functional Group | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | C1 | Activating | Ortho, Para |

| Acetamido (-NHCOCH₃) | C3 | Activating | Ortho, Para |

| Anilinium (-NH₃⁺) | C1 | Deactivating | Meta |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides invaluable information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental NMR data for 3-Acetamidoanilinium chloride is not widely available in the public domain, the spectral characteristics can be reliably predicted based on the analysis of its parent compound, 3-Aminoacetanilide, and the known effects of protonation on the anilino group.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 3-Aminoacetanilide, distinct signals corresponding to the aromatic protons, the amine and amide protons, and the methyl protons are observed. Upon protonation of the amino group to form the anilinium ion in this compound, significant changes in the chemical shifts of the aromatic protons are anticipated. The electron-withdrawing nature of the newly formed -NH₃⁺ group would deshield the adjacent aromatic protons, causing a downfield shift in their resonance frequencies. The protons of the anilinium group itself would likely appear as a broad signal, the chemical shift of which can be influenced by the solvent and concentration. The amide proton (-NHCOCH₃) and the methyl protons (-CH₃) would be less affected, though minor shifts may occur.

**

Theoretical and Computational Studies of Anilinium Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing information about molecular structure, energy, and properties. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules. These methods can elucidate structural parameters, orbital interactions, and vibrational frequencies. While specific DFT studies on 3-Acetamidoanilinium chloride are not readily found in the surveyed literature, the principles of these calculations can be applied to understand its characteristics.

Quantum chemical calculations can determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the acetamido group, while the LUMO may be distributed over the anilinium cation. Analysis of the HOMO and LUMO compositions helps in predicting which parts of the molecule are prone to nucleophilic or electrophilic attack.

Table 1: Illustrative Data from HOMO/LUMO Analysis This table is for illustrative purposes only, as specific data for this compound was not found in the search results.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

Computational methods are invaluable for mapping out reaction pathways. For this compound, these calculations could be used to study reactions such as electrophilic substitution on the aromatic ring or reactions involving the acetamido or anilinium groups. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed.

This allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and the geometry of transition state structures. Understanding these parameters is key to predicting reaction kinetics and mechanisms. For instance, computational studies can reveal whether a reaction proceeds through a concerted or a stepwise mechanism.

Based on the electronic structure obtained from quantum chemical calculations, various reactivity descriptors can be calculated. The HOMO and LUMO energies, for example, are used to determine global reactivity indices like chemical potential, hardness, softness, and the electrophilicity index. These indices provide a quantitative measure of the reactivity of a molecule.

Furthermore, local reactivity descriptors, such as Fukui functions or the charges on individual atoms (e.g., Mulliken charges), can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, this would help in predicting the regioselectivity of reactions, such as identifying which position on the benzene (B151609) ring is most susceptible to substitution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems, providing insights into conformational changes and intermolecular interactions. For this compound, MD simulations could be used to explore its different possible conformations in solution and the interactions between the cation, the chloride anion, and solvent molecules. These simulations are particularly useful for understanding how the molecule behaves in a condensed phase, revealing details about hydrogen bonding and other non-covalent interactions that govern its structure and properties.

Development and Refinement of Structure-Reactivity Correlation Models

Structure-reactivity correlation models, such as the Hammett equation, relate the electronic properties of substituents on a molecule to its reaction rates or equilibrium constants. For anilinium systems, these models are used to quantify the effect of substituents on the aniline's basicity and reactivity in various reactions, like oxidation.

Studies on substituted anilines have shown that electron-donating groups (like -CH3, -OCH3) generally increase the basicity and reactivity, while electron-withdrawing groups (-NO2, -COOH, halides) decrease it. The correlation of reaction rates with substituent constants (e.g., σ, σ+, σ-) provides a reaction constant (ρ) that indicates the sensitivity of the reaction to electronic effects. While specific models for this compound are not available, data from such studies on related anilines could be used to estimate its reactivity.

Investigation of Solvation Effects and Ionic Liquid Behavior through Computational Modeling

Computational models are essential for understanding how a solvent influences the structure, stability, and reactivity of a solute. Solvation can be studied using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit (continuum) solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.

For an ionic compound like this compound, these models can predict its solvation free energy and how the solvent affects its ionic interactions. As an anilinium salt, it shares characteristics with ionic liquids, which are salts that are liquid at low temperatures. Computational modeling can be used to investigate the structure of the solvation shell around the ions and the dynamics of the solvent molecules, providing a deeper understanding of its behavior in solution.

Advanced Research Applications in Organic Synthesis

Role as Precursors for Highly Reactive Intermediates in Electrophilic Aromatic Substitution

3-Acetamidoanilinium chloride, often handled in its neutral form, 3-aminoacetanilide, serves as a crucial precursor for generating highly reactive diazonium salt intermediates. wikipedia.orgscispace.com These intermediates are pivotal in electrophilic aromatic substitution reactions, particularly in the synthesis of azo compounds. wikipedia.orgscispace.comresearchgate.net The process, known as diazotization, involves treating the amino group of 3-aminoacetanilide with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. scispace.comlookchem.com

Under these acidic conditions, the 3-aminoacetanilide exists as the 3-acetamidoanilinium ion. The primary amino group attacks the nitrosonium ion (NO⁺) electrophile, leading to a cascade of proton transfers and water elimination to form the stable 3-acetamidobenzenediazonium chloride. This diazonium salt is a potent electrophile due to the excellent leaving group potential of molecular nitrogen (N₂).

The resulting diazonium ion is a key reactive intermediate that readily participates in electrophilic aromatic substitution reactions with electron-rich coupling partners, such as phenols or anilines, to form azo dyes. scispace.comresearchgate.net The acetamido group (CH₃CONH-) at the meta-position influences the reactivity and properties of the resulting diazonium salt and the final azo compound.

Key Reaction: Diazotization of 3-Aminoacetanilide

| Reactant | Reagents | Intermediate |

|---|---|---|

| 3-Aminoacetanilide | NaNO₂, HCl (aq) | 3-Acetamidobenzenediazonium chloride |

Synthetic Intermediates in Multi-Step Organic Transformations

The versatility of this compound (as 3-aminoacetanilide) extends to its role as a fundamental building block in a variety of multi-step organic transformations. It is a key intermediate in the synthesis of dyes, pigments, and various heterocyclic compounds. wikipedia.orgchemicalbook.com

Its utility stems from the presence of two distinct functional groups: the primary amino group and the acetamido group. The primary amino group can be readily converted into a diazonium salt, as detailed previously, which then serves as a handle for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions or azo coupling. scispace.com This makes it an important intermediate for producing disperse dyes and reactive dyes like Reactive Yellow K-RN. wikipedia.org

Furthermore, both the amino and acetamido groups can be chemically modified. The acetamido group provides a level of protection for one of the amino functionalities of the parent m-phenylenediamine, allowing for selective reactions at the unprotected amino group. This differential reactivity is a cornerstone of its application in complex syntheses. Following its role in directing reactions, the acetamido group can be hydrolyzed back to an amino group if desired, providing a route to more complex substituted aromatic compounds.

Beyond dye synthesis, 3-aminoacetanilide is a recognized starting material for the synthesis of various heterocyclic systems, including pyrroles, imidazoles, and thiazoles. wikipedia.org Its bifunctional nature allows it to be incorporated into ring-forming reactions to construct these important structural motifs found in many biologically active molecules and functional materials. For instance, it serves as a starting material for the synthesis of the pharmaceutical drug Trametinib. wikipedia.org

Examples of Transformations Involving 3-Aminoacetanilide

| Starting Material | Transformation | Product Class |

|---|---|---|

| 3-Aminoacetanilide | Diazotization & Azo Coupling | Azo Dyes |

| 3-Aminoacetanilide | Cyclization Reactions | Heterocycles (e.g., Pyrroles, Imidazoles) |

Contribution to the Design and Development of Catalytic Systems and Ligands

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways for Anilinium Salts

The traditional synthesis of anilinium salts typically involves the protonation of an aniline (B41778) derivative, a process that is often straightforward. However, the sustainability of the entire synthetic sequence hinges on the production of the aniline precursor itself. Future research is increasingly directed towards "green" and more efficient methods for synthesizing substituted anilines, which can then be readily converted to their anilinium salts.

One promising avenue is the use of biocatalysis . Chemoenzymatic methods, such as the use of nitroreductases, offer a sustainable alternative to traditional metal-catalyzed reductions of nitroaromatics to form anilines. These enzymatic reactions can proceed under mild, aqueous conditions, reducing the reliance on hazardous reagents and precious metal catalysts.

Another area of intense research is the development of one-pot multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like substituted anilines from simple starting materials in a single step, which enhances efficiency and minimizes waste. For instance, palladium-catalyzed four-component reactions have been developed for the synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones, which can be derived from aniline precursors.

The principles of green chemistry are also being applied to aniline synthesis through the use of more environmentally benign solvents and catalysts. Brønsted acidic ionic liquids, for example, have been shown to be effective and reusable catalysts for the synthesis of aniline-based compounds in aqueous media. These approaches not only reduce the environmental impact but can also lead to higher yields and simpler purification procedures.

| Synthesis Strategy | Key Advantages | Relevant Precursor Syntheses |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced metal waste. | Nitroaromatic reduction using nitroreductases. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, molecular diversity. | Palladium-catalyzed carbonylative transformations. |

| Green Catalysis | Use of reusable catalysts, aqueous reaction media, reduced hazardous waste. | Reactions catalyzed by Brønsted acidic ionic liquids. |

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The transient nature of many reactive intermediates in reactions involving anilinium salts necessitates the use of advanced, real-time spectroscopic techniques.

Operando spectroscopy , which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a powerful tool for elucidating reaction mechanisms. Techniques such as in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the formation and consumption of species in real-time, providing valuable kinetic and structural information. For example, the chemical oxidation of aniline has been studied in detail using in-situ ATR-FTIR to follow the molecular structure of the products as the reaction progresses.

Real-time mass spectrometry techniques , such as Extractive Electrospray Ionization Mass Spectrometry (EESI-MS), are also emerging as invaluable tools for mechanistic studies. EESI-MS allows for the direct sampling and analysis of reaction mixtures without the need for sample preparation, enabling the detection of short-lived intermediates. This technique has been successfully applied to monitor the reaction between aniline and acetonylacetone, providing insights into the reaction pathway. Similarly, innovative electrochemistry-mass spectrometry (EC-MS) couplings have been developed to monitor the fleeting intermediates in the electrooxidation of aniline in real-time. researchgate.netwikipedia.orgsci-hub.senih.gov

These advanced analytical methods will be crucial in mapping the intricate reaction pathways of anilinium salts in various transformations, leading to a more rational design of reaction conditions and catalysts.

| Spectroscopic Technique | Information Gained | Example Application |

| Operando ATR-FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Following the chemical oxidation of aniline. viu.ca |

| EESI-MS | Detection and identification of transient intermediates and byproducts. | Monitoring the reaction of aniline and acetonylacetone. |

| EC-MS | In-situ monitoring of electrochemical reactions and detection of radical ions. | Studying the fleeting chain propagation of aniline. researchgate.netwikipedia.orgsci-hub.senih.gov |

Computational Design and Prediction of Novel Anilinium-Based Reagents with Enhanced Reactivity or Selectivity

The advent of powerful computational methods has revolutionized the field of chemical research, enabling the in silico design and prediction of molecular properties before a compound is ever synthesized in the lab. For anilinium salts, computational chemistry offers a pathway to designing novel reagents with tailored reactivity and selectivity.

Density Functional Theory (DFT) has proven to be a particularly valuable tool for studying anilinium ions. DFT calculations can be used to predict a wide range of properties, including molecular geometries, electronic structures, and, crucially, pKa values. The ability to accurately predict the pKa of a substituted anilinium ion is essential for understanding its acidity and, by extension, its behavior in acid-base catalysis and other reactions. Studies have shown that DFT calculations, when combined with appropriate solvation models, can provide pKa predictions for substituted aniliniums that are in good agreement with experimental data. wikipedia.org

Beyond predicting fundamental properties, computational methods are being employed for the rational design of new catalysts and reagents. By systematically modifying the substituents on the aniline ring in silico, it is possible to model how these changes affect the electronic and steric properties of the anilinium ion. This allows researchers to identify substituent patterns that are likely to lead to enhanced reactivity or selectivity in a desired transformation. For example, computational modeling can help in the design of anilinium-based phase-transfer catalysts or organocatalysts with optimized performance. The broader field of automated in silico catalyst design provides a framework for systematically exploring the vast chemical space of potential anilinium-based reagents to identify promising candidates for experimental validation. researchgate.netacs.orgnih.gov

| Computational Method | Predicted Properties | Application in Design |

| Density Functional Theory (DFT) | pKa values, molecular orbitals, charge distribution, reaction energies. | Predicting the acidity and reactivity of novel anilinium salts. wikipedia.org |

| Quantum Chemical Calculations | Bond lengths, bond angles, inversion barriers. | Understanding the influence of substituents on molecular structure. |

| Automated in Silico Design | Catalytic performance, selectivity. | High-throughput screening of virtual libraries of anilinium-based catalysts. researchgate.netacs.orgnih.gov |

Development of Comprehensive Structure-Property-Reactivity Relationships for Targeted Synthetic Applications

The ultimate goal of studying a class of compounds like anilinium salts is to develop a comprehensive understanding of how their structure dictates their properties and, in turn, their reactivity in specific applications. This knowledge, often encapsulated in Quantitative Structure-Activity Relationships (QSAR) or Structure-Property-Reactivity Relationships (SPRR) , is invaluable for predicting the behavior of new compounds and for the rational design of molecules for targeted applications.

For anilinium salts, a key area of investigation is the relationship between the electronic nature of the substituents on the aromatic ring and the reactivity of the anilinium ion. The Hammett equation is a classical tool for quantifying these relationships. wikipedia.org By plotting the logarithm of the rate or equilibrium constant for a series of reactions against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), provides insight into the electronic demands of the transition state of the reaction. Hammett plots have been successfully used to study the kinetics of reactions involving substituted anilines, and this approach can be readily extended to reactions of their corresponding anilinium salts. researchgate.netresearchgate.net

Modern approaches to developing SPRRs often involve the use of a wider range of molecular descriptors and more sophisticated statistical methods. QSAR models can be developed to predict various properties of aniline derivatives, such as their lipophilicity or toxicity, based on a set of calculated molecular descriptors. nih.gov Similar methodologies can be applied to predict the reactivity of anilinium salts in specific synthetic transformations. For example, a QSAR model could be developed to predict the catalytic efficiency of a series of anilinium-based phase-transfer catalysts based on descriptors that capture their steric and electronic properties.

The development of these predictive models will be a crucial step in moving from a trial-and-error approach to a more predictive and design-oriented approach in the application of anilinium salts in synthesis.

| Relationship/Model | Key Parameters | Application |

| Hammett Equation | Substituent constant (σ), reaction constant (ρ). | Quantifying electronic effects on reaction rates and equilibria. wikipedia.org |

| QSAR Models | Molecular descriptors (e.g., electronic, steric, topological). | Predicting biological activity, toxicity, and physical properties. nih.gov |

| SPRR | Structural features, spectroscopic data, reactivity data. | Developing a holistic understanding of how structure dictates function. |

常见问题

Q. How can conflicting results in the compound’s solubility profile be reconciled?

- Methodology :

- Standardized Protocols : Adopt USP/Ph.Eur. methods for solubility determination.

- Particle Size Analysis : Use dynamic light scattering (DLS) to account for polymorphism/nanoparticle effects.

- Thermodynamic Modeling : Calculate solubility parameters (Hansen solubility parameters) to predict solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。